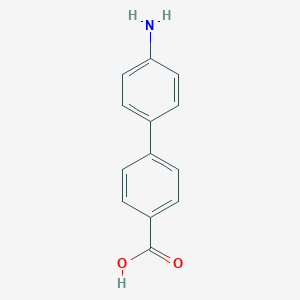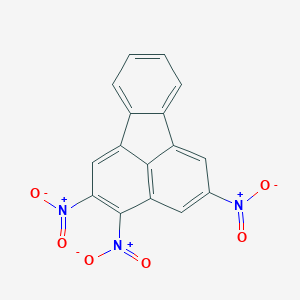
2,3,5-Trinitrofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trinitrofluoranthene (TNFA) is a polycyclic aromatic hydrocarbon (PAH) compound that has been extensively studied for its potential applications in scientific research. TNFA is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 276-278°C. The compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,3,5-Trinitrofluoranthene is not fully understood. However, it is believed that the compound exerts its effects by interacting with cellular components such as DNA, RNA, and proteins. 2,3,5-Trinitrofluoranthene has been found to bind to DNA and RNA, causing changes in their conformation. It has also been found to inhibit the activity of enzymes involved in DNA replication and repair. Additionally, 2,3,5-Trinitrofluoranthene has been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Effets Biochimiques Et Physiologiques
2,3,5-Trinitrofluoranthene has been found to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,3,5-Trinitrofluoranthene has also been found to modulate the activity of various signaling pathways involved in cell growth and survival. Additionally, 2,3,5-Trinitrofluoranthene has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,5-Trinitrofluoranthene has several advantages for lab experiments. The compound has a high melting point, making it easy to handle and store. 2,3,5-Trinitrofluoranthene is also soluble in organic solvents, making it easy to dissolve in various solutions. However, 2,3,5-Trinitrofluoranthene has some limitations for lab experiments. The compound is highly toxic and can pose a risk to researchers if not handled properly. Additionally, 2,3,5-Trinitrofluoranthene is expensive to synthesize, making it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for 2,3,5-Trinitrofluoranthene research. One potential direction is the development of 2,3,5-Trinitrofluoranthene-based cancer therapies. 2,3,5-Trinitrofluoranthene has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Another potential direction is the development of 2,3,5-Trinitrofluoranthene-based fluorescent probes for the detection of DNA and RNA in biological samples. 2,3,5-Trinitrofluoranthene has been found to be an effective fluorescent probe for the detection of DNA and RNA, making it a potential candidate for diagnostic applications. Additionally, 2,3,5-Trinitrofluoranthene could be used in the development of organic electronics, including OLEDs and OFETs.
Méthodes De Synthèse
2,3,5-Trinitrofluoranthene can be synthesized using various methods, including the nitration of fluoranthene and the nitration of 2,3,5-trifluorobenzotrifluoride. The nitration of fluoranthene involves the reaction of fluoranthene with a mixture of nitric acid and sulfuric acid. The resulting product is then purified using recrystallization. The nitration of 2,3,5-trifluorobenzotrifluoride involves the reaction of the compound with a mixture of nitric acid and acetic anhydride. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2,3,5-Trinitrofluoranthene has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it useful for various research applications. 2,3,5-Trinitrofluoranthene has been used as a fluorescent probe for the detection of DNA and RNA in biological samples. It has also been used as a probe for the detection of protein-protein interactions. 2,3,5-Trinitrofluoranthene has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, 2,3,5-Trinitrofluoranthene has been used in the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
Numéro CAS |
116331-54-5 |
|---|---|
Nom du produit |
2,3,5-Trinitrofluoranthene |
Formule moléculaire |
C16H7N3O6 |
Poids moléculaire |
337.24 g/mol |
Nom IUPAC |
2,3,5-trinitrofluoranthene |
InChI |
InChI=1S/C16H7N3O6/c20-17(21)8-5-11-9-3-1-2-4-10(9)12-7-14(18(22)23)16(19(24)25)13(6-8)15(11)12/h1-7H |
Clé InChI |
WXOXPNFYQQAKLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
116331-54-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



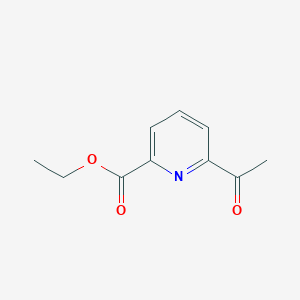
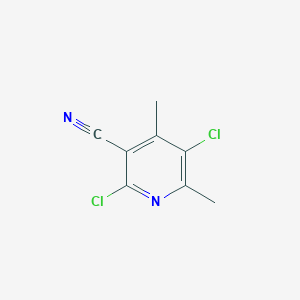
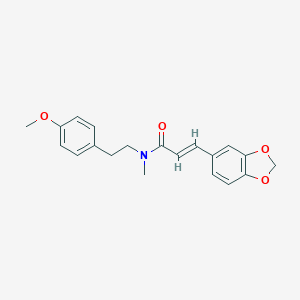
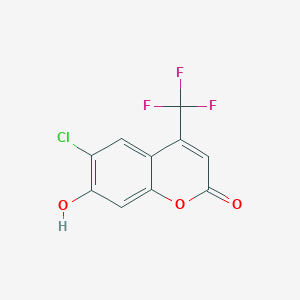
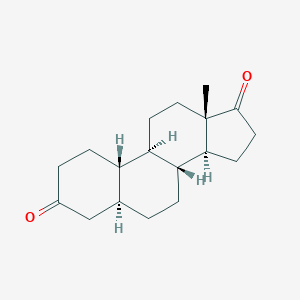
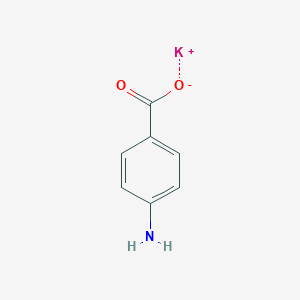
![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)
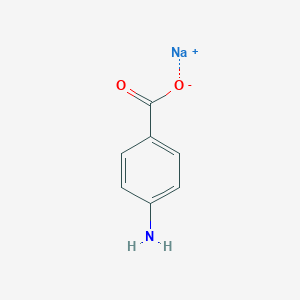
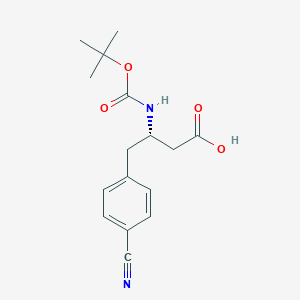
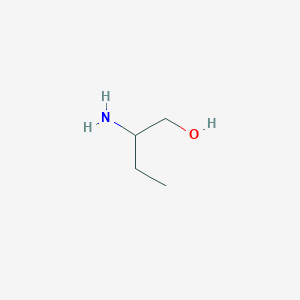
![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)
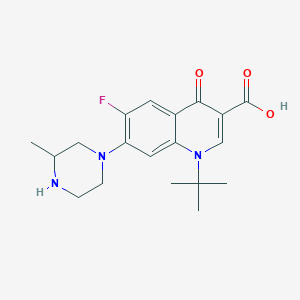
![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)
